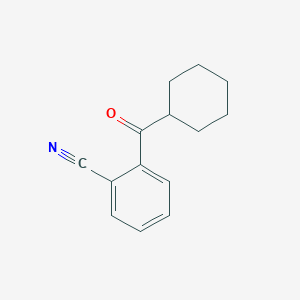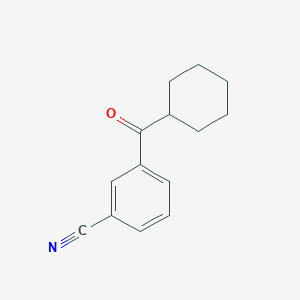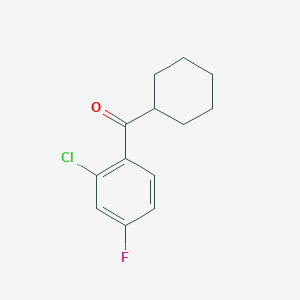
4'-Fluoro-3-morpholinomethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-3-morpholinomethylbenzophenone, also known as FMMP, is a synthetic organic compound used in various fields of scientific research and industry. It has a molecular formula of C18H18FNO2 and a molecular weight of 299.3 g/mol .
Molecular Structure Analysis
The molecular structure of 4’-Fluoro-3-morpholinomethylbenzophenone consists of a benzophenone core with a fluorine atom at the 4’ position and a morpholinomethyl group at the 3 position .Scientific Research Applications
Synthesis and Characterization
- 4'-Fluoro-3-morpholinomethylbenzophenone and related compounds have been synthesized and characterized in various studies. For instance, a derivative was synthesized and its structure confirmed via X-ray diffraction, highlighting its potential in molecular and crystal structure analysis (Mamatha S.V, et al., 2019).
Molecular Interactions and Analysis
- Research has focused on understanding the intermolecular interactions in derivatives of this compound. For example, a study analyzed lp⋯π interactions in 1,2,4-triazole derivatives of a fluoro compound related to 4'-Fluoro-3-morpholinomethylbenzophenone (R. Shukla, et al., 2014).
Antimicrobial and Biological Activity
- Several derivatives have been tested for antimicrobial activities, demonstrating their relevance in drug development and biological research. For instance, a study on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a derivative, showed significant antimicrobial potency (D. B. Janakiramudu, et al., 2017).
Cancer Research
- Research has been conducted on the carcinogenicity of dyes related to derivatives of 4'-Fluoro-3-morpholinomethylbenzophenone, contributing to a deeper understanding of cancer mechanisms (J. Miller, et al., 1957).
Pharmaceutical Compound Synthesis
- The compound and its derivatives have been utilized in the synthesis of potential pharmaceutical compounds, demonstrating their applicability in drug development. For example, a study synthesized a new potential pharmaceutical compound involving a derivative of 4'-Fluoro-3-morpholinomethylbenzophenone (Ling-tian Tang, et al., 2004).
Mechanism of Transformation in Methanogenic Cultures
- Studies have also focused on the transformation mechanisms of related compounds in methanogenic cultures, contributing to environmental microbiology research (K. Londry, P. Fedorak, 1993).
Mechanism of Action
properties
IUPAC Name |
(4-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGCKKBPTAWYKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643085 |
Source


|
| Record name | (4-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-3-morpholinomethylbenzophenone | |
CAS RN |
898765-50-9 |
Source


|
| Record name | Methanone, (4-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














